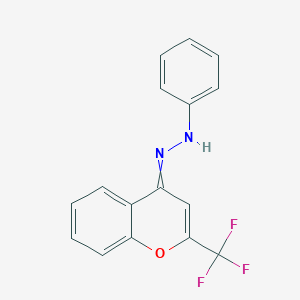

2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE

Description

Properties

Molecular Formula |

C16H11F3N2O |

|---|---|

Molecular Weight |

304.27 g/mol |

IUPAC Name |

N-[[2-(trifluoromethyl)chromen-4-ylidene]amino]aniline |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)15-10-13(12-8-4-5-9-14(12)22-15)21-20-11-6-2-1-3-7-11/h1-10,20H |

InChI Key |

FEVLZLGVEGNAHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C=C(OC3=CC=CC=C32)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE typically involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride. This reaction proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group and the chromene core, which provide multiple reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.

Industry: Utilized in the development of advanced materials and chemical processes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The chromene core may also contribute to the compound’s biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₆H₁₁F₃N₂O₂ (calculated based on structural analogs).

- Functional Groups: Chromenone (coumarin), trifluoromethyl, phenylhydrazone.

- Spectroscopic Features: Expected IR bands include C=O (~1660–1680 cm⁻¹ for chromenone), N-H stretches (~3150–3300 cm⁻¹), and absence of S-H bands (~2500–2600 cm⁻¹) due to the thione-free structure .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Molecular and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 2-Trifluoromethyl-4H-chromene-4-one N-phenylhydrazone | C₁₆H₁₁F₃N₂O₂ | 328.27 | Chromenone, -CF₃, phenylhydrazone |

| Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone | C₁₀H₁₀F₃N₃O₂ | 261.20 | Acetone hydrazone, -CF₃, nitro |

| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-phenylhydrazone | C₁₉H₁₁Cl₃F₃N₃ | 444.67 | Pyridine, -CF₃, dichlorophenyl, hydrazone |

| 2,3-Dihydro-1λ⁶-thieno[2,3-b]thiopyran-1,1,4-trione 4-(N-phenylhydrazone) | C₁₃H₁₂N₂O₂S₂ | 292.38 | Thienothiopyran, dione, phenylhydrazone |

Key Observations :

- The target compound distinguishes itself with a chromenone core, which is absent in the other analogs.

- Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone () lacks the chromenone ring but shares the trifluoromethyl and hydrazone groups. Its nitro substituent may enhance electrophilicity but reduce solubility compared to the target compound .

- The pyridinyl methanone derivative () incorporates a halogen-rich structure (three Cl atoms), increasing molecular weight and lipophilicity, which may affect membrane permeability .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data

Key Observations :

- The target compound and thienothiopyran derivative share similar predicted densities and boiling points, likely due to comparable molecular sizes.

- IR spectra differentiate the compounds: the target lacks S-H or S=O bands seen in thienothiopyran derivatives, confirming structural differences .

Biological Activity

2-Trifluoromethyl-4H-chromene-4-one N-phenylhydrazone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the hydrazone moiety contribute to its chemical stability and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.27 g/mol. The presence of the trifluoromethyl group enhances metabolic stability, while the chromene backbone provides a versatile scaffold for biological interactions.

Biological Activities

Research indicates that compounds containing the chromene structure exhibit a wide range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of chromenes can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest and increased caspase activity .

- Anticholinesterase Activity : The compound has been suggested to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. This inhibition may be beneficial in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Some chromene derivatives have demonstrated significant antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals insights into how different functional groups affect activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Trifluoromethylchromone | Trifluoromethyl on a chromone backbone | Known for synthesizing various derivatives |

| 4-Hydroxycoumarin | Hydroxy derivative of coumarin | Exhibits significant fluorescence properties |

| 7-Hydroxyflavone | Flavonoid with hydroxyl groups | Demonstrates antioxidant properties |

| 2-Trifluoromethylthiochromen-4-one | Thiochromen derivative | Enhanced reactivity due to sulfur |

The unique combination of trifluoromethyl and hydrazone functionalities in this compound may provide distinct reactivity profiles compared to these analogs .

Case Studies and Experimental Findings

- Inhibition Studies : In vitro assays demonstrated that this compound exhibited moderate inhibitory effects on AChE and BChE, with IC50 values indicating its potential as a therapeutic agent for cognitive disorders .

- Cytotoxicity Assays : Cytotoxicity tests against various cancer cell lines revealed that this compound can significantly reduce cell viability, suggesting its potential as an anticancer agent. For instance, it showed promising results against the MCF-7 breast cancer cell line, indicating its effectiveness in targeting cancer cells .

- Molecular Docking Studies : Computational studies using molecular docking techniques indicated that the compound effectively binds to active sites of target enzymes, providing insights into its mechanism of action. The presence of hydrogen bonding interactions between the trifluoromethyl group and enzyme residues was noted as a key factor in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.